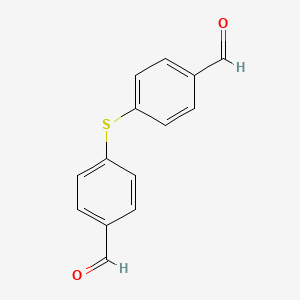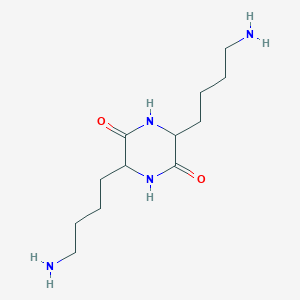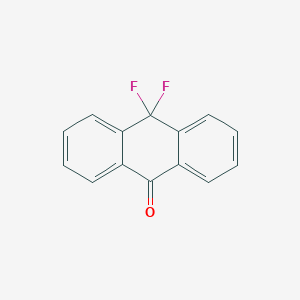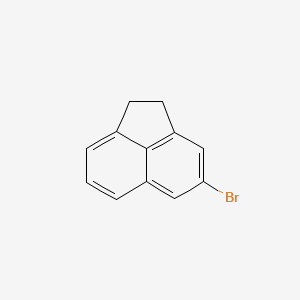
Levodopa sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levodopa sodium, also known as L-3,4-dihydroxyphenylalanine sodium, is a compound primarily used in the treatment of Parkinson’s disease. It is a precursor to dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease. This compound is able to cross the blood-brain barrier and is then converted to dopamine, helping to alleviate the symptoms of the disease .
准备方法
Synthetic Routes and Reaction Conditions
Levodopa sodium can be synthesized through several methods. One common method involves the hydroxylation of L-tyrosine using tyrosinase to produce L-DOPA, which is then converted to its sodium salt form . Another method involves the use of ion-exchange resins to stabilize the compound and improve its solubility and bioavailability .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale fermentation processes. These processes typically involve the use of genetically modified microorganisms that can produce L-DOPA from simple sugars. The L-DOPA is then extracted and converted to its sodium salt form through a series of chemical reactions .
化学反应分析
Types of Reactions
Levodopa sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form dopamine quinone, a reaction that is often catalyzed by enzymes such as tyrosinase.
Reduction: The compound can be reduced back to L-DOPA using reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include dopamine, dopamine quinone, and various substituted derivatives of L-DOPA .
科学研究应用
Levodopa sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of enzyme catalysis and reaction mechanisms.
Biology: this compound is used in research on neurotransmitter function and neurodegenerative diseases.
Medicine: It is a key component in the treatment of Parkinson’s disease and is also being investigated for its potential use in treating other neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
作用机制
Levodopa sodium exerts its effects by crossing the blood-brain barrier and being converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This supplemental dopamine helps to replenish the deficient levels in patients with Parkinson’s disease, thereby alleviating symptoms such as tremors, rigidity, and bradykinesia . The molecular targets involved include dopaminergic receptors in the brain, which are activated by the newly formed dopamine .
相似化合物的比较
Similar Compounds
Carbidopa: Often used in combination with levodopa to prevent its peripheral metabolism.
Benserazide: Another compound used to inhibit the peripheral metabolism of levodopa.
Entacapone: A catechol-O-methyltransferase inhibitor that prolongs the effect of levodopa by preventing its breakdown.
Uniqueness
Levodopa sodium is unique in its ability to cross the blood-brain barrier and be directly converted to dopamine, making it highly effective in treating the symptoms of Parkinson’s disease. Unlike other compounds, it directly addresses the dopamine deficiency in the brain, providing symptomatic relief .
属性
分子式 |
C9H11NNaO4 |
|---|---|
分子量 |
220.18 g/mol |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/t6-;/m0./s1 |
InChI 键 |
BDARLFNIXLYGPC-RGMNGODLSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.[Na] |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)












